Cas no 989-54-8 (2-butanoyl-4-(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylbenzyl)-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one)

2-butanoyl-4-(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylbenzyl)-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one structure
989-54-8 structure
상품 이름:2-butanoyl-4-(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylbenzyl)-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one
CAS 번호:989-54-8
MF:C25H32O8
메가와트:460.516788482666
CID:1991385
PubChem ID:13808

2-butanoyl-4-(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylbenzyl)-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one 화학적 및 물리적 성질

이름 및 식별자

    • 2-[[2,4-Dihydroxy-6-methoxy-5-methyl-3-(1-oxobutyl)phenyl]methyl]-3,5-dihydroxy-4,4-dimethyl-6-(1-oxobutyl)-2,5-cyclohexadien-1-one
    • 2-butanoyl-4-(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylbenzyl)-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one
    • 2-butanoyl-4-[(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one
    • BRN 2230587
    • Butyrophenone, 3'-[(5-butyryl-2,4-dihydroxy-3,3-dimethyl-6-oxo-1,4-cyclohexadien-1-yl)methyl]-2',6'-dihydroxy-4'-methoxy-5'-methyl-
    • CMKHZPXDAXVNES-UHFFFAOYSA-N
    • 2,5-Cyclohexadien-1-one, 2-[[2,4-dihydroxy-6-methoxy-5-methyl-3-(1-oxobutyl)phenyl]methyl]-3,5-dihydroxy-4,4-dimethyl-6-(1-oxobutyl)-
    • DTXSID60912998
    • PEU4NN4UZ8
    • p-Aspidin BB
    • Butyrophenone, 3'-((5-butyryl-2,4-dihydroxy-3,3-dimethyl-6-oxo-1,4-cyclohexadien-1-yl)methyl)-2',6'-dihydroxy-4'-methoxy-5'-methyl-
    • Paraaspidin
    • Para-aspidin
    • para-Aspidin BB
    • 3-08-00-04399 (Beilstein Handbook Reference)
    • 2-Butyryl-6-(3-butyryl-2,4-dihydroxy-6-methoxy-5-methylbenzyl)-3,5-dihydroxy-4,4-dimethyl-2,5-cyclohexadien-1-one #
    • p-Aspidin
    • 989-54-8
    • 인치: InChI=1S/C25H32O8/c1-7-9-15(26)17-19(28)12(3)22(33-6)13(20(17)29)11-14-21(30)18(16(27)10-8-2)24(32)25(4,5)23(14)31/h28-29,31-32H,7-11H2,1-6H3
    • InChIKey: CMKHZPXDAXVNES-UHFFFAOYSA-N
    • 미소: CCCC(=O)C1=C(O)C(C)(C)C(O)=C(Cc2c(O)c(C(=O)CCC)c(O)c(C)c2OC)C1=O |c:5,t:12|

계산된 속성

  • 정밀분자량: 460.20971797g/mol
  • 동위원소 질량: 460.20971797g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 4
  • 수소 결합 수용체 수량: 8
  • 중원자 수량: 33
  • 회전 가능한 화학 키 수량: 9
  • 복잡도: 853
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 4.1
  • 토폴로지 분자 극성 표면적: 141Ų

추천 기사

추천 공급업체
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Henan Dongyan Pharmaceutical Co., Ltd
Enjia Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Enjia Trading Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd